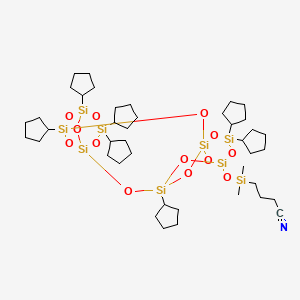![molecular formula C19H17NO2 B1511517 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine CAS No. 1381944-26-8](/img/structure/B1511517.png)
2-[3-(Benzyloxy)phenyl]-6-methoxypyridine
Vue d'ensemble
Description
2-[3-(Benzyloxy)phenyl]-6-methoxypyridine is an organic compound with a structure featuring a benzyloxy group attached to a phenyl ring, which is then bonded to a methoxypyridine unit. This intricate arrangement of aromatic rings and functional groups contributes to its unique chemical properties and makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine typically involves the following steps:
Starting Materials: : The synthesis begins with the preparation of 3-(Benzyloxy)phenylboronic acid.
Suzuki-Miyaura Coupling: : This compound is then subjected to Suzuki-Miyaura coupling with 6-bromopyridine in the presence of a palladium catalyst to form this compound.
Methoxylation: : The final step involves the methoxylation of the pyridine ring under basic conditions to yield the target compound.
Industrial Production Methods
The industrial production methods for this compound typically mirror the laboratory synthesis but are scaled up to accommodate larger quantities. The key focus is on optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups, to form corresponding aldehydes or ketones.
Reduction: : Reduction of the pyridine ring is possible under specific conditions, leading to the formation of piperidine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: : Substitution reactions often require strong acids or bases, along with suitable halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyloxybenzaldehyde, while reduction could produce piperidine derivatives.
Applications De Recherche Scientifique
2-[3-(Benzyloxy)phenyl]-6-methoxypyridine is utilized in various scientific domains:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studies often focus on its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: : It is used in the manufacture of specialty chemicals and as a building block in material science.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets, such as enzymes and receptors. Its methoxy and benzyloxy groups allow it to form stable interactions with these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other compounds with similar structures, 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine is unique due to the specific positioning of its functional groups, which enhances its reactivity and binding affinity.
List of Similar Compounds
2-(3-Methoxyphenyl)-6-methoxypyridine
2-(3-Benzyloxyphenyl)-4-methoxypyridine
3-(Benzyloxy)aniline derivatives
These comparisons highlight the distinct features and applications of this compound, setting it apart from other related compounds.
Propriétés
IUPAC Name |
2-methoxy-6-(3-phenylmethoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-21-19-12-6-11-18(20-19)16-9-5-10-17(13-16)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKNSGNAYJKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743022 | |
| Record name | 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-26-8 | |
| Record name | Pyridine, 2-methoxy-6-[3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Benzyloxy)phenyl]-6-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-N-(2,5-dimethoxy-4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B1511439.png)




![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(2+);tetrafluoroborate](/img/structure/B1511451.png)



![6-Methyl-2-[(1E)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1511456.png)

